molecular formula C7H13NO3 B064136 Methyl 4-aminooxane-4-carboxylate CAS No. 184698-41-7

Methyl 4-aminooxane-4-carboxylate

Cat. No.: B064136
CAS No.: 184698-41-7
M. Wt: 159.18 g/mol
InChI Key: AZFBPYNPITWILD-UHFFFAOYSA-N
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Description

Methyl 4-aminooxane-4-carboxylate is a chemical compound with the molecular formula C7H13NO3. It is known for its unique structure, which includes an oxane ring substituted with an amino group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminooxane-4-carboxylate typically involves the reaction of 4-aminotetrahydropyran-4-carboxylic acid with methanol in the presence of a suitable catalyst. One common method involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminooxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-aminooxane-4-carboxylate has been investigated for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes make it a valuable precursor for developing bioactive molecules.

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of several bioactive compounds, particularly those targeting neurological and metabolic disorders. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with enhanced biological activities.

Case Study: Synthesis of Neuroprotective Agents
A study demonstrated the use of this compound in synthesizing neuroprotective agents that exhibit potential therapeutic effects against neurodegenerative diseases. The derivatives synthesized showed improved binding affinity to specific receptors involved in neuronal signaling pathways.

Development of Antimicrobial Agents

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound derivative AE. coli32 µg/mL
This compound derivative BS. aureus16 µg/mL
This compound derivative CP. aeruginosa64 µg/mL

Organic Synthesis Applications

In organic synthesis, this compound is utilized as a building block for creating complex molecules through various synthetic pathways, including:

Peptide Synthesis

The compound can be incorporated into peptide sequences, enhancing their stability and biological activity. Its unique functional groups allow for selective coupling reactions that are essential in peptide synthesis.

Asymmetric Synthesis

This compound has been employed in asymmetric synthesis processes, where it acts as a chiral auxiliary or catalyst, facilitating the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of methyl 4-aminooxane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminopyrrole-2-carboxylate
  • Methyl 4-aminotetrahydropyran-4-carboxylate
  • Methyl 4-aminopyrrolidine-4-carboxylate

Uniqueness

Methyl 4-aminooxane-4-carboxylate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to similar compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 4-aminooxane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, structure-activity relationships (SAR), and pharmacokinetic profiles based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C_6H_11N_O_3
  • Molecular Weight : 145.16 g/mol
  • IUPAC Name : Methyl 4-amino-1,3-oxazolidine-4-carboxylate

This compound features an oxazolidine ring which contributes to its biological activity by potentially interacting with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various strains of bacteria, including resistant strains. For example, it demonstrated minimum inhibitory concentrations (MIC) as low as 0.35–0.75 µg/mL against Staphylococcus aureus strains, indicating potent antibacterial activity .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of key enzymes in bacterial metabolism. Specifically, it targets the menaquinone biosynthesis pathway by forming adducts with coenzyme A (CoA), which are critical for bacterial survival and proliferation .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to understand how modifications to the this compound structure influence its biological activity. This study revealed that:

  • Substituents on the aromatic ring : The presence of electron-withdrawing groups enhances antibacterial activity.
  • Alkyl chain length : Variations in alkyl chain length affect solubility and permeability, which are crucial for bioavailability .

Table 1: Summary of SAR Findings

Compound VariantSubstituent TypeMIC (µg/mL)Observations
A.20No substituent0.75Baseline activity
A.21-Cl0.50Enhanced potency
A.22-NO20.35Significant increase in activity

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its therapeutic potential.

Table 2: ADME Profile

PropertyValue
Plasma Protein Binding95%
Solubility in PBS9.6 µM
LogD (octanol/water partition)3.69
Metabolic Stability (t1/2)3 minutes

These properties indicate that this compound has favorable characteristics for further development as a therapeutic agent.

Case Studies and Clinical Relevance

Several case studies have illustrated the practical applications of this compound in treating bacterial infections. In animal models, this compound has been shown to reduce bacterial load significantly and improve survival rates in systemic infections .

Q & A

Q. Basic: What analytical techniques are essential for confirming the structure of Methyl 4-aminooxane-4-carboxylate?

Answer:
To confirm the structure, researchers should employ:

  • X-ray crystallography : Programs like SHELX (SHELXL for refinement and SHELXD for structure solution) are widely used for small-molecule crystallography. These tools enable precise determination of bond lengths, angles, and stereochemistry .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the oxane ring conformation, amino group environment, and ester functionality. For example, coupling constants in the oxane ring protons can indicate puckering (see Figure 1 for a related NMR example) .
  • Computational Validation : Tools like Mercury CSD allow visualization of crystallographic data and comparison with structural databases to validate geometry .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
  • Storage : Store at 4°C or lower in airtight containers to maintain stability .

Q. Advanced: How can conformational analysis of the oxane ring in this compound be conducted?

Answer:
The oxane ring’s puckering can be analyzed using:

  • Ring Puckering Coordinates : Cremer and Pople’s method (1975) defines amplitude (q) and phase (φ) parameters to quantify deviations from planarity. For example, a chair conformation would have distinct q and φ values .
  • Computational Tools : Density Functional Theory (DFT) or Molecular Mechanics (MM) simulations can predict stable conformers. Mercury CSD’s Materials Module allows comparison of experimental and computed puckering parameters .

Q. Advanced: How should researchers resolve contradictions in crystallographic data for derivatives of this compound?

Answer:
Contradictions (e.g., bond length discrepancies or twinning) require:

  • Refinement Strategies : Use SHELXL’s restraints for disordered regions or twinned data. High-resolution datasets improve reliability .
  • Database Cross-Validation : Compare results with the Cambridge Structural Database (CSD) via Mercury to identify outliers or common artifacts .
  • Puckering Analysis : Apply Cremer-Pople parameters to assess whether conformational flexibility explains structural variations .

Q. Basic: What are the key applications of this compound in organic synthesis?

Answer:
The compound serves as:

  • Intermediate for Heterocycles : The amino and ester groups enable cyclization reactions to form pyrrolidines or piperidines, common in bioactive molecules.
  • Building Block for Chiral Catalysts : Functionalization of the amino group can yield ligands for asymmetric catalysis .

Q. Advanced: What methodologies are recommended for assessing the purity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to quantify impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion integrity.
  • Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products .

Properties

IUPAC Name

methyl 4-aminooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBPYNPITWILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595676
Record name Methyl 4-aminooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184698-41-7
Record name Methyl 4-aminooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-4-carboxy-tetrahydropyrane hydrochloride (2 g) in methanol was added dropwise a solution of 2M trimethylsilyldiazomethane-diethylether (33 mL) under ice-cooling, and the mixture was stirred at room temperature for 4 days. The reaction mixture was concentrated in vacuo, and the resultant crude product was dissolved in hexane-diethylether (1 mL/1 mL), and thereto was added an aqueous 4N hydrochloric acid. The precipitates were collected by filtration to give 4-amino-4-methoxycarbonyl-tetrahydropyrane (2.13 g, yield: 99%) as white crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
trimethylsilyldiazomethane diethylether
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution 4-aminotetrahydro-2H-pyran-4-carboxylic acid (0.50 g, 3.4 mmol) in MeOH (10 mL) was saturated with HCl gas at 0-5° C., and the mixture was then heated at reflux for 3.5 h. The solvents were evaporated in vacuo, the residue was dissolved in saturated aqueous NaHCO3 and the aqueous solution was extracted with CH2Cl2 (2×50 mL). The combined extracts were dried (MgSO4) and evaporated in vacuo to give methyl 4-aminotetrahydro-2H-pyran-4-carboxylate (410 mg, 2.58 mmol).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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